molecular formula C17H20N4OS B4137779 14-tert-butyl-5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one

14-tert-butyl-5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one

Cat. No.: B4137779
M. Wt: 328.4 g/mol
InChI Key: JDQGBCLSIOBCAD-UHFFFAOYSA-N
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Description

10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrimidine, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one typically involves multi-step organic reactions. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions are employed to form the benzothiophene and pyrimidine rings.

    Substitution Reactions: Functional groups such as tert-butyl and methyl are introduced through substitution reactions.

    Condensation Reactions: These reactions are used to form the triazine ring, completing the structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Chemical Reactions Analysis

Types of Reactions

10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene structures.

    Pyrimidine Derivatives: Compounds containing pyrimidine rings.

    Triazine Derivatives: Compounds with triazine structures.

Uniqueness

10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one is unique due to its combination of benzothiophene, pyrimidine, and triazine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

14-tert-butyl-5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-9-15(22)19-14-13-11-6-5-10(17(2,3)4)7-12(11)23-16(13)18-8-21(14)20-9/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQGBCLSIOBCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NC3=C(C2=NC1=O)C4=C(S3)CC(CC4)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-tert-butyl-5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Reactant of Route 2
14-tert-butyl-5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Reactant of Route 3
14-tert-butyl-5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Reactant of Route 4
14-tert-butyl-5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Reactant of Route 5
14-tert-butyl-5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Reactant of Route 6
14-tert-butyl-5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one

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